molecular formula C11H14N4O2S2 B1418038 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide CAS No. 1199215-79-6

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B1418038
CAS No.: 1199215-79-6
M. Wt: 298.4 g/mol
InChI Key: IPBWBADQFZIXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This specific compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties .

Biochemical Analysis

Biochemical Properties

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia. This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation in affected tissues . Additionally, it impacts cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, leading to altered levels of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as urease, and inhibits their activity by blocking substrate access . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and enzyme activity. The compound may also interact with other proteins and receptors, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects may be observed, including damage to tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s inhibition of specific enzymes can result in the accumulation or depletion of certain metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic use .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted thiadiazoles .

Scientific Research Applications

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide has several scientific research applications:

Properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c1-8-2-4-9(5-3-8)19(16,17)13-7-6-10-14-15-11(12)18-10/h2-5,13H,6-7H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBWBADQFZIXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Reactant of Route 3
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Reactant of Route 5
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.